molecular formula C6H13LiSi B14427591 Lithium, [1-(trimethylsilyl)cyclopropyl]- CAS No. 81236-69-3

Lithium, [1-(trimethylsilyl)cyclopropyl]-

Cat. No.: B14427591
CAS No.: 81236-69-3
M. Wt: 120.2 g/mol
InChI Key: MDNYQKRNGHBTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium, [1-(trimethylsilyl)cyclopropyl]- is an organolithium compound that features a cyclopropyl ring substituted with a trimethylsilyl group. This compound is of interest due to its unique structural properties and reactivity, making it valuable in various chemical synthesis applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium, [1-(trimethylsilyl)cyclopropyl]- typically involves the reaction of 1-(trimethylsilyl)cyclopropyl chloride with lithium metal. The reaction is carried out in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

1-(trimethylsilyl)cyclopropyl chloride+LiLithium, [1-(trimethylsilyl)cyclopropyl]-+LiCl\text{1-(trimethylsilyl)cyclopropyl chloride} + \text{Li} \rightarrow \text{Lithium, [1-(trimethylsilyl)cyclopropyl]-} + \text{LiCl} 1-(trimethylsilyl)cyclopropyl chloride+Li→Lithium, [1-(trimethylsilyl)cyclopropyl]-+LiCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Lithium, [1-(trimethylsilyl)cyclopropyl]- undergoes various types of chemical reactions, including:

    Substitution Reactions: The lithium atom can be replaced by other electrophiles, leading to the formation of new compounds.

    Addition Reactions: The compound can participate in addition reactions with multiple bonds, such as alkenes and alkynes.

    Deprotonation Reactions: It acts as a strong base and can deprotonate weak acids.

Common Reagents and Conditions

    Electrophiles: Alkyl halides, acyl chlorides, and carbonyl compounds.

    Solvents: Tetrahydrofuran (THF), diethyl ether, and hexane.

    Conditions: Reactions are typically carried out at low temperatures under an inert atmosphere to prevent oxidation and moisture interference.

Major Products

The major products formed from these reactions depend on the specific electrophile used. For example, reacting with an alkyl halide can yield a substituted cyclopropane, while reaction with a carbonyl compound can form an alcohol.

Scientific Research Applications

Lithium, [1-(trimethylsilyl)cyclopropyl]- is utilized in various scientific research applications:

    Biology: Investigated for its potential use in modifying biological molecules and studying enzyme mechanisms.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Employed in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which Lithium, [1-(trimethylsilyl)cyclopropyl]- exerts its effects involves the nucleophilic attack of the lithium atom on electrophilic centers. The trimethylsilyl group provides steric hindrance, influencing the reactivity and selectivity of the compound. The cyclopropyl ring adds strain, making the compound more reactive in certain reactions.

Comparison with Similar Compounds

Similar Compounds

    Lithium bis(trimethylsilyl)amide: Another organolithium compound with similar reactivity but different structural features.

    Lithium cyclopropylamide: Lacks the trimethylsilyl group, resulting in different reactivity and applications.

    Lithium trimethylsilylacetylide: Contains a trimethylsilyl group but features an acetylide moiety instead of a cyclopropyl ring.

Uniqueness

Lithium, [1-(trimethylsilyl)cyclopropyl]- is unique due to the combination of the cyclopropyl ring and the trimethylsilyl group. This combination imparts distinct reactivity and selectivity, making it valuable for specific synthetic applications that other compounds cannot achieve.

Properties

CAS No.

81236-69-3

Molecular Formula

C6H13LiSi

Molecular Weight

120.2 g/mol

IUPAC Name

lithium;cyclopropyl(trimethyl)silane

InChI

InChI=1S/C6H13Si.Li/c1-7(2,3)6-4-5-6;/h4-5H2,1-3H3;/q-1;+1

InChI Key

MDNYQKRNGHBTJV-UHFFFAOYSA-N

Canonical SMILES

[Li+].C[Si](C)(C)[C-]1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.